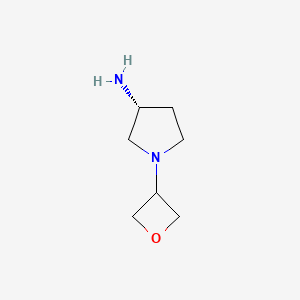
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring an oxetane ring and a pyrrolidine ring. Such compounds are of interest in medicinal chemistry due to their potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine typically involves the construction of the oxetane and pyrrolidine rings followed by their coupling. One possible route could involve:
Oxetane Ring Formation: Starting from a suitable diol, the oxetane ring can be formed via cyclization reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized from amino acid derivatives or through cyclization of appropriate precursors.
Coupling: The final step involves coupling the oxetane and pyrrolidine rings under conditions that preserve the chirality of the compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can modify the oxetane or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine can be used as a building block for synthesizing more complex molecules, particularly in the development of chiral catalysts or ligands.
Biology
In biological research, this compound might be studied for its potential interactions with enzymes or receptors, given its unique structure.
Medicine
Medicinally, this compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry
Industrially, this compound could be used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action for (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine: The enantiomer of the compound, which might have different biological activities.
1-(Oxetan-3-yl)pyrrolidine: Lacking the amine group, this compound might have different reactivity and applications.
Pyrrolidin-3-amine: Without the oxetane ring, this compound serves as a simpler analog.
Uniqueness
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is unique due to its chiral nature and the presence of both an oxetane and a pyrrolidine ring, which can confer specific reactivity and biological activity.
Properties
IUPAC Name |
(3R)-1-(oxetan-3-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPDNZPMZCNHS-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)
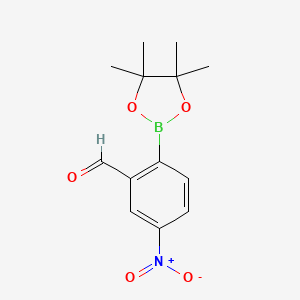
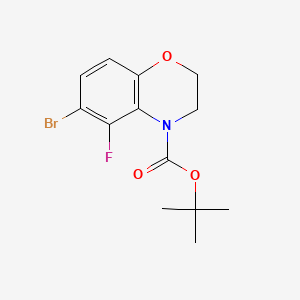

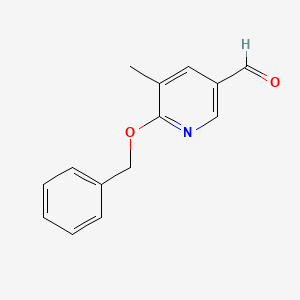
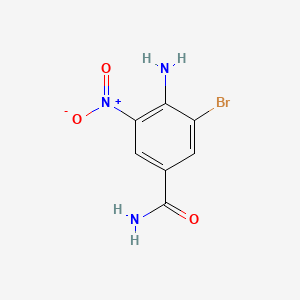
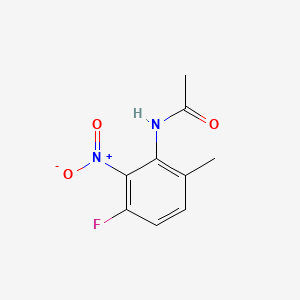
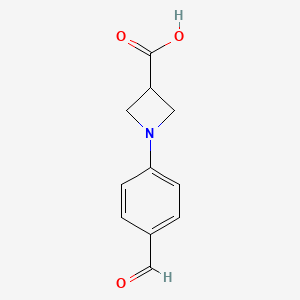
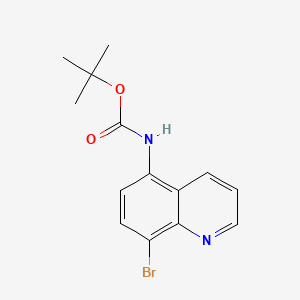
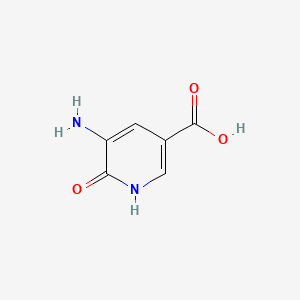
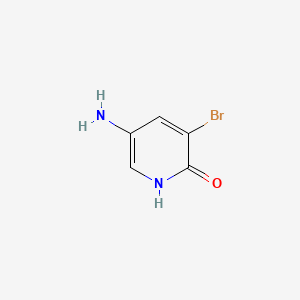
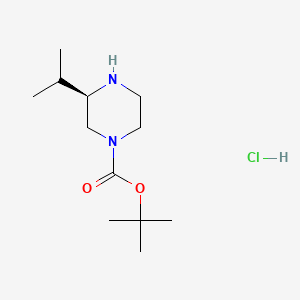
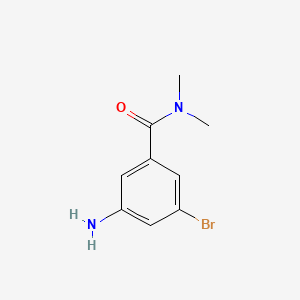
![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
